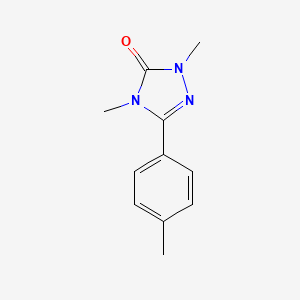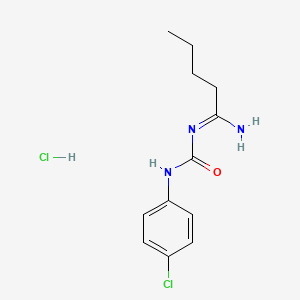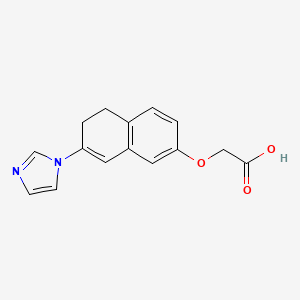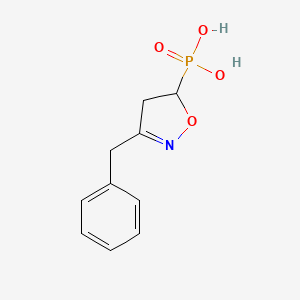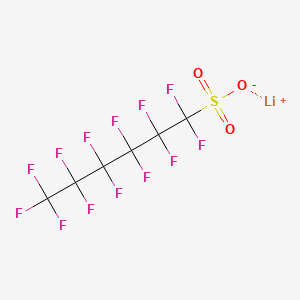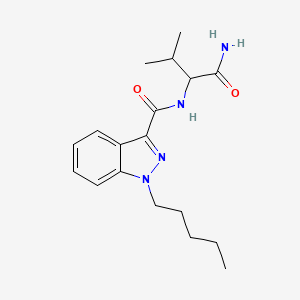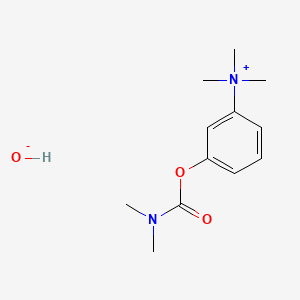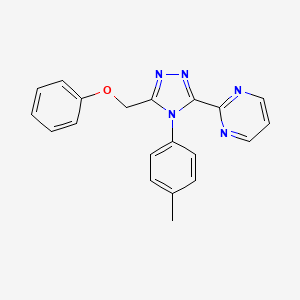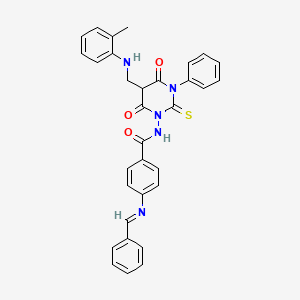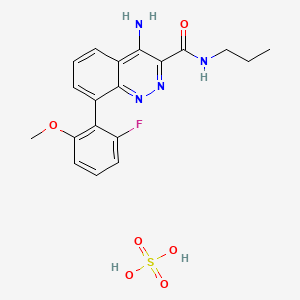
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide involves several key steps. One of the primary starting materials is 2-fluoro-6-methoxyphenylboronic acid, which undergoes a series of reactions including Suzuki cross-coupling to form the desired cinnoline structure . The reaction conditions typically involve palladium catalysts and appropriate ligands to facilitate the coupling process. Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cinnoline core.
Substitution: Substitution reactions, particularly involving the amino and fluoro groups, can lead to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated, demethylated, and other substituted derivatives .
科学的研究の応用
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide has been extensively studied for its applications in:
Chemistry: As a model compound for studying GABA receptor modulators.
Biology: Investigating its effects on GABAergic neurotransmission and potential therapeutic benefits.
Medicine: Clinical trials have explored its use in treating anxiety disorders with promising results.
作用機序
The compound exerts its effects by selectively modulating the GABA Aα2,3 receptors. These receptors are part of the inhibitory neurotransmitter system in the brain. By enhancing the activity of these receptors, the compound can produce anxiolytic effects without the sedative and addictive properties commonly associated with traditional benzodiazepines . The molecular targets include the alpha-2 and alpha-3 subunits of the GABA A receptor, and the pathways involved are primarily related to the modulation of inhibitory neurotransmission .
類似化合物との比較
Similar compounds include other GABA A receptor modulators such as:
Diazepam: A well-known benzodiazepine with broader receptor activity and higher sedative potential.
Alprazolam: Another benzodiazepine with a different receptor subtype selectivity profile.
Etifoxine: A non-benzodiazepine anxiolytic that also modulates GABAergic activity but through different mechanisms.
The uniqueness of 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide lies in its selective modulation of specific GABA A receptor subtypes, which aims to provide anxiolytic effects with fewer side effects .
特性
CAS番号 |
1252802-75-7 |
|---|---|
分子式 |
C19H21FN4O6S |
分子量 |
452.5 g/mol |
IUPAC名 |
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide;sulfuric acid |
InChI |
InChI=1S/C19H19FN4O2.H2O4S/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2;1-5(2,3)4/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25);(H2,1,2,3,4) |
InChIキー |
BPPOEEBZBHFARK-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



